Bienvenue dans la boutique en ligne BenchChem!

4-phenylisoxazol-5(4H)-one

Melanogenesis inhibition Tyrosinase assay Skin whitening research

Targeting melanin biosynthesis, HDAC6, or neutrophil elastase? 4-Phenylisoxazol-5(4H)-one provides a validated core with distinct 4-phenyl substitution patterns critical for potency and selectivity. Derivatives achieve IC50 values superior to kojic acid (14.62 μM vs 37.86 μM) and picomolar HDAC6 inhibition. Avoid failed synthetic routes by choosing this precise scaffold. Inquire for bulk pricing and custom synthesis.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 16864-15-6
Cat. No. B100633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenylisoxazol-5(4H)-one
CAS16864-15-6
Synonyms5(4H)-Isoxazolone,4-phenyl-(9CI)
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C=NOC2=O
InChIInChI=1S/C9H7NO2/c11-9-8(6-10-12-9)7-4-2-1-3-5-7/h1-6,8H
InChIKeyHNFWHIIUEKQXCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylisoxazol-5(4H)-one (CAS 16864-15-6) Technical Baseline for Scientific Procurement


4-Phenylisoxazol-5(4H)-one (CAS 16864-15-6) is a five-membered heterocyclic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It features an isoxazole ring fused with a ketone group at position 5 and a phenyl substituent at position 4 . This scaffold serves as a versatile building block in medicinal chemistry, enabling the synthesis of bioactive molecules including human neutrophil elastase (HNE) inhibitors, tyrosinase inhibitors, and histone deacetylase (HDAC) inhibitors [1][2]. The compound is typically synthesized via cyclization reactions using substituted benzaldehydes and hydroxylamine derivatives, with purity commonly at 95% for research applications .

Why 4-Phenylisoxazol-5(4H)-one (CAS 16864-15-6) Cannot Be Casually Substituted in Research Programs


4-Phenylisoxazol-5(4H)-one exhibits distinct chemical and biological properties that preclude simple substitution with other isoxazolone or oxazolone analogs. The 4-phenyl substitution pattern confers a specific electronic and steric environment that influences tautomeric equilibrium, reactivity at the C4 position, and binding affinity in biological systems [1]. In contrast, 3-phenylisoxazol-5(4H)-one (CAS 1076-59-1) and 2-phenyloxazol-5(4H)-one (CAS 1199-01-5) display different tautomeric preferences and distinct reactivity profiles in condensation reactions [2]. Furthermore, the geometric configuration of derivatives (Z vs E isomers) significantly impacts biological activity; (Z)-4-benzylidene-3-phenylisoxazol-5(4H)-one derivatives show tyrosinase inhibitory activity comparable to kojic acid, whereas E-isomers exhibit reduced potency [3]. The phenylisoxazole cap group in HDAC inhibitors enables picomolar potency and isoform selectivity, a profile not replicated by non-phenyl or alternative heterocyclic caps [4]. Substituting this core without empirical validation risks loss of potency, altered selectivity, and failed synthetic routes.

Quantitative Differentiation Evidence for 4-Phenylisoxazol-5(4H)-one (CAS 16864-15-6)


Tyrosinase Inhibitory Activity of (Z)-4-Benzylidene-3-phenylisoxazol-5(4H)-one Derivatives vs Kojic Acid

(Z)-4-(Substituted benzylidene)-3-phenylisoxazol-5(4H)-one derivatives exhibit tyrosinase inhibitory activity comparable to or exceeding that of kojic acid, a standard reference inhibitor [1]. Specifically, compound 1m (with a 4-hydroxy-3-methoxybenzylidene substituent) demonstrates an IC50 of 14.62 ± 1.38 μM against mushroom tyrosinase, representing a 2.6-fold improvement over kojic acid (IC50 = 37.86 ± 2.21 μM). Compound 1c (4-hydroxybenzylidene) shows an IC50 of 32.08 ± 2.25 μM, which is 1.2-fold more potent than kojic acid [1][2]. These derivatives are built upon the 4-phenylisoxazol-5(4H)-one core, confirming the scaffold's suitability for developing potent tyrosinase inhibitors.

Melanogenesis inhibition Tyrosinase assay Skin whitening research

In Silico Binding Affinity of 4-Phenylisoxazol-5(4H)-one Derivative vs Kojic Acid at Tyrosinase Active Site

In silico docking simulations reveal that the (Z)-4-benzylidene-3-phenylisoxazol-5(4H)-one derivative 1m binds to the active site of tyrosinase with a binding energy of -7.6 kcal/mol, which is 1.33-fold stronger than kojic acid's binding energy of -5.7 kcal/mol [1]. This computational evidence corroborates the experimental IC50 data and indicates a stronger thermodynamic affinity for the target enzyme, likely due to the specific geometric and electronic features of the (Z)-β-phenyl-α,β-unsaturated carbonyl scaffold provided by the 4-phenylisoxazol-5(4H)-one core.

Molecular docking Tyrosinase binding Structure-based design

Human Neutrophil Elastase (HNE) Inhibition by 2-NCO Phenylisoxazolone Derivatives vs Class Average

A series of 3- or 4-(substituted)phenylisoxazolones were evaluated as HNE inhibitors, with the 2-NCO tautomeric form demonstrating IC50 values in the nanomolar range (20-70 nM) [1]. This level of potency positions these compounds among highly active HNE inhibitors, though the study does not provide a direct head-to-head comparator. The potency is attributed to the specific phenylisoxazolone scaffold and the 2-NCO tautomer, highlighting the importance of the 4-phenylisoxazol-5(4H)-one core as a privileged structure for targeting serine proteases. In contrast, the 5-OCO tautomer exhibits reduced activity, underscoring the critical role of tautomeric form in biological activity.

Human neutrophil elastase Inflammation Serine protease inhibition

HDAC6 Inhibitory Activity of Phenylisoxazole-Capped Hydroxamates

Hydroxamate-based HDAC inhibitors incorporating a phenylisoxazole as the CAP group were synthesized using nitrile oxide cycloaddition chemistry [1]. Among the series, one inhibitor demonstrated picomolar potency (approximately 2 pM) against HDAC6, establishing the phenylisoxazole moiety as a privileged CAP group for achieving exceptional potency and isoform selectivity. This is a class-level inference as no direct comparator data is provided; however, the 2 pM potency places it among the most potent HDAC6 inhibitors reported, distinguishing it from non-phenylisoxazole CAP groups which generally yield lower potency or different selectivity profiles.

Histone deacetylase HDAC6 selective inhibition Cancer epigenetics

Dihedral Angle and Conformational Preference of (Z)-4-Benzylidene-3-phenylisoxazol-5(4H)-one Isomers

X-ray crystallography and Hirshfeld surface analysis of (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one reveals that the isoxazole and methoxybenzylidene rings are almost coplanar, with a dihedral angle of 9.63(7)°, while the phenyl substituent is twisted out of the plane by 46.22(4)° [1]. In contrast, the isomeric (Z)-4-(4-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one exhibits different Hirshfeld surface areas and intermolecular contact contributions [1][2]. This distinct conformational preference influences crystal packing, hydrogen bonding networks, and potentially biological target recognition, differentiating the 2-methoxy isomer from the 4-methoxy isomer.

Crystallography Conformational analysis Structure-activity relationship

High-Yielding Synthesis of 4-Benzylidene-3-phenylisoxazol-5(4H)-one via Gold Catalysis

Gold-catalyzed cyclization and arylidene group transfer of O-propioloyl oximes provides 4-benzylidene-3-phenylisoxazol-5(4H)-one in 90% isolated yield under mild conditions (acetonitrile, 25 °C, 5 mol% Au(PPh3)NTf2) [1][2]. While alternative methods using Dowex1-x8OH in water achieve yields of 90-95% for similar derivatives [3], the gold-catalyzed route offers a distinct synthetic avenue that may be advantageous for substrates sensitive to aqueous or basic conditions. This high-yielding protocol enhances the accessibility of the 4-phenylisoxazol-5(4H)-one scaffold for library synthesis.

Synthetic methodology Gold catalysis Process chemistry

Defined Application Scenarios for 4-Phenylisoxazol-5(4H)-one (CAS 16864-15-6) Based on Quantitative Evidence


Development of Potent Tyrosinase Inhibitors for Melanogenesis Research

4-Phenylisoxazol-5(4H)-one serves as a validated scaffold for generating tyrosinase inhibitors with IC50 values superior to kojic acid (14.62 μM vs 37.86 μM) [1]. Researchers targeting melanin biosynthesis can leverage this scaffold to design (Z)-4-benzylidene derivatives with enhanced binding affinity (-7.6 kcal/mol vs -5.7 kcal/mol for kojic acid) and confirmed competitive inhibition kinetics [1][2]. Cell-based assays in B16F10 melanoma cells confirm dose-dependent inhibition of melanogenesis, bridging in vitro and cellular activity [1].

Design of Picomolar HDAC6-Selective Chemical Probes

The phenylisoxazole CAP group enables the design of HDAC inhibitors with unprecedented potency (≈2 pM) and isoform selectivity for HDAC6 [1]. This scaffold is essential for developing next-generation chemical probes to dissect HDAC6 biology in cancer, neurodegeneration, and inflammation. The nitrile oxide cycloaddition (NOC) chemistry provides a modular, high-yielding route to diverse phenylisoxazole-containing inhibitors, accelerating structure-activity relationship (SAR) studies and probe optimization [1].

Synthesis of Nanomolar Human Neutrophil Elastase (HNE) Inhibitors

Derivatives of 4-phenylisoxazol-5(4H)-one, particularly those in the 2-NCO tautomeric form, inhibit HNE with IC50 values in the 20-70 nM range [1]. This potency supports their use as lead compounds for developing anti-inflammatory agents targeting neutrophil-driven pathologies such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury. The scaffold's tautomeric equilibrium offers a unique handle for modulating inhibitor potency and selectivity [1].

Conformational Studies and Crystal Engineering Using 4-Phenylisoxazol-5(4H)-one Derivatives

The well-defined dihedral angles (e.g., 9.63° between isoxazole and benzylidene rings) and Hirshfeld surface characteristics of 4-phenylisoxazol-5(4H)-one derivatives [1] make them suitable model compounds for studying π-π stacking interactions, hydrogen bonding networks, and crystal packing forces. These properties are valuable for crystal engineering, co-crystal design, and understanding solid-state behavior of pharmaceutical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-phenylisoxazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.